1-Boc-2-methylpiperidine

Chiral Resolution Asymmetric Synthesis Pharmaceutical Intermediates

1-Boc-2-methylpiperidine (CAS 126503-04-6), also known as tert-butyl 2-methylpiperidine-1-carboxylate, is a Boc-protected derivative of 2-methylpiperidine. It belongs to the class of N-Boc-protected cyclic amines, which are widely employed as intermediates in pharmaceutical synthesis due to the orthogonal stability and clean removal properties of the tert-butoxycarbonyl (Boc) group.

Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
CAS No. 126503-04-6
Cat. No. B1275084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-2-methylpiperidine
CAS126503-04-6
Molecular FormulaC11H21NO2
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCC1CCCCN1C(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO2/c1-9-7-5-6-8-12(9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3
InChIKeyDHJKRRZIUOQEFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-2-methylpiperidine (CAS 126503-04-6): A Protected Piperidine Building Block for Pharmaceutical R&D


1-Boc-2-methylpiperidine (CAS 126503-04-6), also known as tert-butyl 2-methylpiperidine-1-carboxylate, is a Boc-protected derivative of 2-methylpiperidine . It belongs to the class of N-Boc-protected cyclic amines, which are widely employed as intermediates in pharmaceutical synthesis due to the orthogonal stability and clean removal properties of the tert-butoxycarbonyl (Boc) group . The compound is commercially available from multiple suppliers as a racemic mixture, though enantiomerically pure (R)- and (S)-forms can be prepared via established resolution protocols [1].

Why 1-Boc-2-methylpiperidine Cannot Be Substituted with Unprotected 2-Methylpiperidine or Simple N-Boc-piperidine


Generic substitution of 1-Boc-2-methylpiperidine with either unprotected 2-methylpiperidine or simple N-Boc-piperidine is precluded by fundamental differences in reactivity, stereochemistry, and synthetic utility. Unprotected 2-methylpiperidine contains a nucleophilic secondary amine that participates in unwanted side reactions during multi-step syntheses, whereas the Boc group of 1-Boc-2-methylpiperidine provides orthogonal protection, enabling selective functionalization at other positions . Conversely, N-Boc-piperidine lacks the 2-methyl substituent that introduces steric and electronic effects critical for asymmetric transformations and downstream applications . Furthermore, the chiral center at the 2-position is essential for accessing enantiomerically pure intermediates, a capability absent in achiral analogs [1].

Quantitative Differentiation Evidence for 1-Boc-2-methylpiperidine (CAS 126503-04-6) Against Its Closest Analogs


Enantiomeric Purity via Tartaric Acid Resolution Protocol

The resolution of racemic 2-methylpiperidine using D- and L-tartaric acid followed by direct conversion to (R)- and (S)-N-Boc-2-methylpiperidine yields enantiomers with enantiomeric excess (ee) >98% based on NMR integration [1]. This protocol provides a practical route to high optical purity material, contrasting with alternative resolution methods that may achieve lower ee values or require chromatographic separation. The optical purity is quantifiable via a validated NMR protocol that assesses both the intermediate tartrate salts and the free bases [1].

Chiral Resolution Asymmetric Synthesis Pharmaceutical Intermediates

Purity Specifications and Commercial Availability

Commercially available 1-Boc-2-methylpiperidine (racemic) is supplied with minimum purity specifications ranging from 95% to ≥98% across multiple vendors . In contrast, unprotected 2-methylpiperidine is typically offered at similar purity levels but requires additional handling precautions due to its higher reactivity and nucleophilicity . The Boc-protected analog offers the same synthetic utility while mitigating side-reaction risks, making it a more reliable building block for multi-step sequences .

Building Block Quality Control Vendor Sourcing

Storage Stability at Ambient Temperature

1-Boc-2-methylpiperidine can be stored at room temperature without special refrigeration requirements . This represents a logistical advantage over more sensitive intermediates that require cold-chain shipping and storage. In comparison, some structurally related N-Boc-amino-substituted piperidines (e.g., 4-amino-1-Boc-2-methylpiperidine) may exhibit reduced shelf-life or require refrigerated storage conditions .

Stability Logistics Inventory Management

Reactivity Differentiation: Boc-Protected vs. Unprotected 2-Methylpiperidine

Unprotected 2-methylpiperidine contains a free secondary amine that participates in nucleophilic additions, alkylations, and acylations, often leading to undesired byproducts in multi-step syntheses . The Boc group of 1-Boc-2-methylpiperidine renders the nitrogen non-nucleophilic under most reaction conditions, allowing chemoselective transformations at other functional handles (e.g., α-lithiation, oxidation, or cross-coupling) [1]. The Boc group is subsequently removable under mild acidic conditions (TFA or HCl) to reveal the free amine for downstream elaboration .

Chemoselectivity Protecting Group Strategy Synthetic Methodology

Predicted Physicochemical Properties and Handling Characteristics

The (S)-enantiomer of 1-Boc-2-methylpiperidine (CAS 183903-99-3) is a liquid at room temperature with a measured density of 0.937 g/mL at 25°C and boiling point of 54-56°C at 0.05 mmHg . These physical properties facilitate liquid handling and volumetric dispensing in automated synthesis platforms. The racemic form (CAS 126503-04-6) is also reported as a liquid, though density values vary by source (1.005-1.147 g/mL at 25°C) . In contrast, more highly functionalized piperidine derivatives (e.g., 5-amino-1-boc-2-methylpiperidine) are often solids with higher melting points, requiring different handling protocols .

Physicochemical Properties Formulation Process Chemistry

Proven Utility in Alkaloid Total Synthesis

The (2S,6S)-cis-2-formyl-6-methyl-N-Boc-piperidine derivative served as the starting material for the first total synthesis of (+)-himandravine, a complex Galbulimima alkaloid, achieving the natural product in 11 linear steps with 17% overall yield [1]. This demonstrates the compound's viability as a chiral building block for stereoselective alkaloid construction. While other N-Boc-piperidines have been employed in natural product synthesis, the specific 2-methyl substitution pattern in this scaffold provides the requisite stereochemical and conformational bias for the himandravine skeleton [2].

Natural Product Synthesis Alkaloids Medicinal Chemistry

Optimal Application Scenarios for 1-Boc-2-methylpiperidine (CAS 126503-04-6) in Research and Industrial Settings


Asymmetric Synthesis of Chiral Piperidine-Containing Pharmaceuticals

Procure the resolved (R)- or (S)-enantiomer (CAS 183903-99-3 or 183903-98-2) for use as a chiral building block in the asymmetric synthesis of pharmaceutical candidates. The validated tartaric acid resolution protocol yields material with >98% ee, eliminating the need for in-house chiral chromatography [1]. This scenario is particularly relevant for medicinal chemistry programs targeting CNS-active compounds, where the 2-methylpiperidine motif is a privileged scaffold.

Multi-Step Synthesis Requiring Orthogonal Amine Protection

Utilize racemic 1-Boc-2-methylpiperidine as a masked amine equivalent in convergent synthetic sequences. The Boc group provides orthogonal protection, enabling chemoselective transformations at other functional sites without interference from the piperidine nitrogen . Deprotection with TFA or HCl in the final step liberates the free amine for subsequent derivatization or salt formation . This strategy is standard in the synthesis of kinase inhibitors, GPCR modulators, and other nitrogen-containing drug candidates.

Automated Parallel Synthesis and High-Throughput Experimentation

Leverage the liquid physical form of 1-Boc-2-methylpiperidine for automated liquid handling in parallel synthesis platforms. The compound's density (0.937 g/mL for the S-enantiomer; racemate also liquid) enables precise volumetric dispensing without the weighing and dissolution steps required for solid building blocks . Room-temperature storage compatibility further simplifies inventory management in high-throughput screening facilities .

Alkaloid Natural Product Total Synthesis

Employ chiral N-Boc-2-methylpiperidine derivatives as starting materials for the stereoselective total synthesis of complex alkaloid natural products, as demonstrated in the first total synthesis of (+)-himandravine [2]. The 2-methyl substitution pattern provides the necessary stereochemical and conformational bias for constructing the himandravine skeleton and related Galbulimima alkaloids.

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